2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one
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Overview
Description
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a tetrahydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-fluoro-3-methylbenzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and reduction steps. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical parameters .
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, hydroxylated compounds, and various substituted indoles. These products are often intermediates for further chemical synthesis or final compounds with specific applications .
Scientific Research Applications
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A cathinone derivative with stimulant properties.
N-ethyl-2-amino-1-phenylheptan-1-one: Another cathinone derivative with similar structural features.
Uniqueness
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one is unique due to its tetrahydroindole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-10-6-11(4-5-13(10)18)14-7-12-15(19-14)8-17(2,3)9-16(12)20/h4-7,19H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGDMXUBIYHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=O)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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